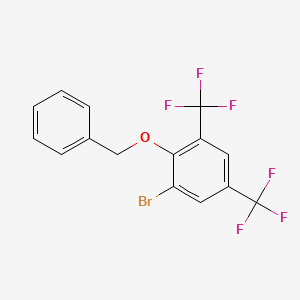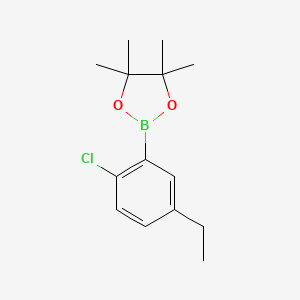![molecular formula C19H24O2 B14024579 (10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione](/img/structure/B14024579.png)
(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione is a complex organic compound with a unique structure This compound belongs to the class of cyclopenta[a]phenanthrenes, which are polycyclic aromatic hydrocarbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione typically involves multiple steps, including cyclization and functional group modifications. The synthetic route often starts with simpler organic molecules that undergo a series of reactions such as Friedel-Crafts alkylation, cyclization, and oxidation to form the desired compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common for monitoring the reaction progress and ensuring the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cholesterol: A well-known sterol with a similar cyclopenta[a]phenanthrene structure.
Estradiol: A steroid hormone with a similar core structure but different functional groups.
Testosterone: Another steroid hormone with a similar backbone but distinct functional groups.
Uniqueness
What sets (10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione apart is its specific stereochemistry and functional groups, which confer unique biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C19H24O2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(10R,13S)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,14-16H,5-10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
InChI-Schlüssel |
YEWSFUFGMDJFFG-WFZCBACDSA-N |
Isomerische SMILES |
C[C@]12CCC3C(C1CCC2=O)C=CC4=CC(=O)CC[C@]34C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)CCC34C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Acetylphenoxy)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14024502.png)


![tert-butyl N-[trans-2-(4-chloro-3-fluoro-phenyl)cyclopropyl]carbamate](/img/structure/B14024509.png)
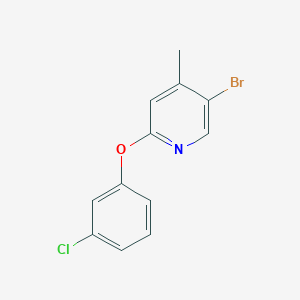
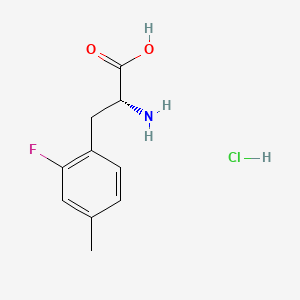
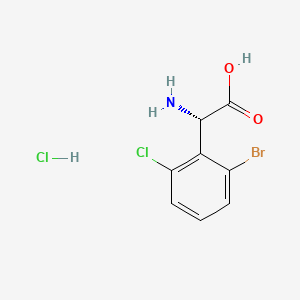

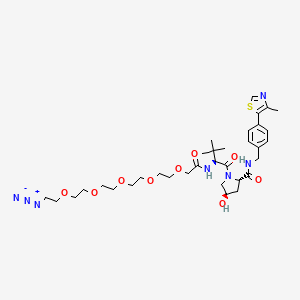
![benzenesulfonate;5-[3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B14024538.png)
![(E)-5-Benzyl-7-(hydroxyimino)-5-azaspiro[2.4]heptan-4-one](/img/structure/B14024544.png)
